N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine
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Overview
Description
N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine is a complex organic compound with a unique structure that includes a furan ring, chlorinated phenyl groups, and a diamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of chlorinated phenyl groups. The final step involves the attachment of the diamine chain through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the aromatic rings or the diamine chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine: shares similarities with other furan-based compounds and diamines, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
5442-85-3 |
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Molecular Formula |
C25H32Cl2N2O |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(4-chloro-2,5-diphenylfuran-3-yl)methyl]-N',N'-diethyl-N-methylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C25H31ClN2O.ClH/c1-4-28(5-2)18-12-17-27(3)19-22-23(26)25(21-15-10-7-11-16-21)29-24(22)20-13-8-6-9-14-20;/h6-11,13-16H,4-5,12,17-19H2,1-3H3;1H |
InChI Key |
KGUYZQRTJYXVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C)CC1=C(OC(=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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